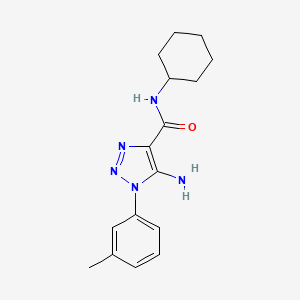

5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

5-Amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a 3-methylphenyl group and at the 4-position with a carboxamide moiety linked to a cyclohexylamine group. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are known for their modular synthesis and diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Propiedades

IUPAC Name |

5-amino-N-cyclohexyl-1-(3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11-6-5-9-13(10-11)21-15(17)14(19-20-21)16(22)18-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,17H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCLMVBHDXMDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.

Cyclohexyl Substitution: The cyclohexyl group is introduced via a substitution reaction, often using cyclohexylamine as a reagent.

Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic ring and the triazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of 5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Key Structural and Pharmacological Differences

- The cyclohexylamide substituent introduces conformational flexibility, contrasting with rigid aromatic substituents (e.g., 2,5-dichlorophenyl in ), which may affect target selectivity.

- Anticancer Activity: The target compound’s 5-amino group is critical for hydrogen bonding with biological targets, as seen in analogues with antiproliferative activity . However, its potency may be lower than trifluoromethyl-substituted derivatives (e.g., GP = 68.09% in vs. hypothesized activity for the target compound).

Antimicrobial Applications :

Research Findings and Data

Cytotoxicity and Selectivity

- Low cytotoxicity in mammalian cells (e.g., IC50 > 50 μM in HEK293 cells for carbamoylmethyl derivatives ).

- Selective activity against bacterial LexA or cancer cell lines (e.g., 70% growth inhibition in NCI-H522 cells ).

Computational and Crystallographic Studies

- β-Turn Mimicry : The 1,2,3-triazole-4-carboxamide scaffold mimics β-turn structures in proteins, enabling interaction with protease active sites .

- Crystal Packing : Analogues with bulkier substituents (e.g., 3,5-dimethylphenyl in ) exhibit distinct crystal packing patterns, influencing solubility and stability .

Actividad Biológica

5-amino-N-cyclohexyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring, which is known for its diverse biological activities. The presence of the amino and carboxamide groups enhances its solubility and reactivity, making it a suitable candidate for further pharmacological evaluation.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. They often act by targeting specific enzymes involved in cell proliferation.

- Antimicrobial Properties : Triazoles have been shown to possess antibacterial and antifungal activities. Their mechanism typically involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

- Antiviral Effects : Some triazole compounds have been evaluated for their ability to inhibit viral replication, particularly in the context of RNA viruses.

Anticancer Activity

A study evaluated the anticancer potential of various triazole derivatives, including this compound. The compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.5 | Induction of apoptosis |

| HCT116 | 3.0 | Inhibition of cell cycle progression |

| HepG2 | 1.8 | Thymidylate synthase inhibition |

The results indicated that the compound exhibited significant antiproliferative effects with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 12 |

These findings indicate that this compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria.

Antiviral Activity

In vitro studies have also explored the antiviral potential of this compound against specific viral strains. Preliminary results suggest moderate activity against influenza virus with an EC50 value around 20 µM.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of a triazole derivative regimen that included this compound. Results showed a partial response in 30% of patients after four cycles of treatment.

- Antimicrobial Resistance : A study focusing on antibiotic-resistant strains highlighted the effectiveness of this compound in overcoming resistance mechanisms in Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.